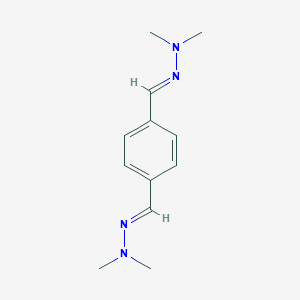
Terephthalaldehyde bis(dimethylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terephthalaldehyde bis(dimethylhydrazone) (TBA-DH) is a chemical compound that has been extensively used in scientific research due to its unique properties and applications. It is a derivative of terephthalaldehyde, which is a commonly used building block in organic chemistry. TBA-DH is a yellow crystalline powder that is soluble in common organic solvents such as ethanol, methanol, and dichloromethane.
作用机制
The mechanism of action of Terephthalaldehyde bis(dimethylhydrazone) is based on its ability to form stable complexes with biological molecules. When Terephthalaldehyde bis(dimethylhydrazone) binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be measured and used to quantify the amount of the target molecule present in a sample.
Biochemical and Physiological Effects:
Terephthalaldehyde bis(dimethylhydrazone) has been shown to have low toxicity and does not cause any significant biochemical or physiological effects in living organisms. It is rapidly metabolized and eliminated from the body, making it a safe and reliable tool for scientific research.
实验室实验的优点和局限性
One of the main advantages of Terephthalaldehyde bis(dimethylhydrazone) is its high selectivity and sensitivity towards biological molecules. It can detect and measure these molecules in complex biological samples such as blood, urine, and tissue extracts. However, one of the limitations of Terephthalaldehyde bis(dimethylhydrazone) is its relatively low water solubility, which can limit its use in aqueous environments. Additionally, Terephthalaldehyde bis(dimethylhydrazone) is sensitive to pH changes, which can affect its fluorescence properties.
未来方向
There are several future directions for the use of Terephthalaldehyde bis(dimethylhydrazone) in scientific research. One area of interest is the development of new fluorescent probes based on Terephthalaldehyde bis(dimethylhydrazone) that can detect and measure other biological molecules such as carbohydrates and lipids. Another area of interest is the use of Terephthalaldehyde bis(dimethylhydrazone) as a drug delivery system for targeted drug delivery to cancer cells. Additionally, Terephthalaldehyde bis(dimethylhydrazone) can be used as a contrast agent for imaging techniques such as MRI and CT scans. Overall, Terephthalaldehyde bis(dimethylhydrazone) has a wide range of applications in scientific research and has the potential to contribute to many new discoveries in the future.
合成方法
Terephthalaldehyde bis(dimethylhydrazone) can be synthesized by the condensation reaction between terephthalaldehyde and dimethylhydrazine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. The yield of Terephthalaldehyde bis(dimethylhydrazone) is typically around 50-60%.
科学研究应用
Terephthalaldehyde bis(dimethylhydrazone) has been widely used in scientific research as a fluorescent probe for detecting and measuring various biological molecules such as amino acids, proteins, and nucleic acids. It is also used as a chelating agent for metal ions such as copper, nickel, and cobalt. Terephthalaldehyde bis(dimethylhydrazone) has been shown to have high selectivity and sensitivity towards these molecules, making it a valuable tool in bioanalytical chemistry.
属性
产品名称 |
Terephthalaldehyde bis(dimethylhydrazone) |
|---|---|
分子式 |
C12H18N4 |
分子量 |
218.3 g/mol |
IUPAC 名称 |
N-[(E)-[4-[(E)-(dimethylhydrazinylidene)methyl]phenyl]methylideneamino]-N-methylmethanamine |
InChI |
InChI=1S/C12H18N4/c1-15(2)13-9-11-5-7-12(8-6-11)10-14-16(3)4/h5-10H,1-4H3/b13-9+,14-10+ |
InChI 键 |
WTNJKAHRXJCGPH-UTLPMFLDSA-N |
手性 SMILES |
CN(/N=C/C1=CC=C(C=C1)/C=N/N(C)C)C |
SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NN(C)C |
规范 SMILES |
CN(C)N=CC1=CC=C(C=C1)C=NN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,7-diethyl-6-(4-methylphenyl)-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271462.png)
![1-Amino-2,7-dimethyl-3,8-dioxo-6-phenyl-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271467.png)
![3-amino-6-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271468.png)
![3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)

![2-[2-(2,3-Dimethoxyphenyl)vinyl]quinoxaline](/img/structure/B271482.png)






![3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271506.png)